1-Fluorocyclopenta-1,3-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105955-56-4 |
|---|---|
Molecular Formula |
C5H5F |
Molecular Weight |
84.09 g/mol |
IUPAC Name |
1-fluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H5F/c6-5-3-1-2-4-5/h1-3H,4H2 |
InChI Key |
BKCDSYUMWOBEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1F |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1 Fluorocyclopenta 1,3 Diene
Pericyclic Reactions Involving Fluorinated Cyclopentadienes
Pericyclic reactions, which proceed through a concerted cyclic transition state, are a cornerstone of modern organic synthesis. For fluorinated cyclopentadienes, the primary focus has been on cycloaddition reactions, where the fluorine substituent exerts profound control over reactivity and selectivity.
Diels-Alder Cycloadditions of Fluorinated Dienes
The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful methods for constructing six-membered rings. wikipedia.org Cyclopentadiene (B3395910) is a remarkably reactive diene in these transformations due to its fixed s-cis conformation. nih.govescholarship.orglibretexts.org The introduction of a fluorine atom onto the diene framework alters its reactivity. Computational studies suggest that a fluorine substituent at the 5-position of cyclopentadiene can induce hyperconjugative antiaromaticity, which destabilizes the diene and is predicted to significantly accelerate its reaction with dienophiles compared to unsubstituted cyclopentadiene. nih.govescholarship.org In contrast, highly electron-deficient fluorinated dienes, such as those with multiple fluorine substituents, may exhibit reduced reactivity in normal electron-demand Diels-Alder reactions and can even act as dienophiles themselves. dur.ac.uk
The stereochemical outcome of the Diels-Alder reaction is one of its most significant features. libretexts.org With fluorinated reactants, notable deviations from standard selectivity rules are often observed. While the endo rule typically governs the Diels-Alder reactions of cyclic dienes, the presence of fluorine can favor the formation of the exo product. libretexts.orgnih.gov For instance, in reactions involving fluorinated p-benzoquinones, an unfluorinated double bond yields endo products, whereas the fluorinated double bond preferably gives exo products. rsc.org
Another critical aspect is π-facial selectivity in 5-substituted cyclopentadienes. The electronic nature of the substituent at the C5 position typically controls the direction of dienophile attack. Computational analyses using the distortion/interaction model predict that electron-withdrawing substituents, such as fluorine, pre-distort the cyclopentadiene ring into an envelope-like geometry that favors syn cycloaddition by minimizing the distortion energy required to reach the syn transition state. escholarship.org
Table 1: Calculated Stereoselectivity in Diels-Alder Reactions of Substituted Cyclopentadienes
| Diene Reactant | Dienophile | Predicted Favored Product | Key Influencing Factor | Reference |
|---|---|---|---|---|
| 5-Fluorocyclopentadiene | Ethylene | syn-Adduct | Negative Hyperconjugation (σ-acceptor) | escholarship.org |
| 5-Silylcyclopentadiene | Ethylene | anti-Adduct | Positive Hyperconjugation (σ-donor) | escholarship.org |
| Thiophene 1-oxide | Various | syn-Adduct | Ground state envelope geometry | nih.gov |
The intramolecular Diels-Alder (IMDA) reaction provides a powerful strategy for assembling complex polycyclic molecules in a single step. core.ac.uk Studies on analogous systems, such as the intramolecular Diels-Alder reaction of furan (B31954) (IMDAF), provide insight into the expected behavior of fluorinated cyclopentadienes. Comprehensive studies have shown that halogenation on the furan (diene) moiety facilitates the IMDAF reaction, whereas halogenation on the dienophile component hinders it. core.ac.ukrsc.orgresearchgate.net This suggests that a system where 1-fluorocyclopenta-1,3-diene is tethered to a dienophile would be a viable and potentially enhanced substrate for IMDA reactions. Further studies on α-fluoroacrylate derivatives in IMDA reactions demonstrate that these processes can be effectively promoted by Lewis acids to yield cycloadducts with high selectivity. researchgate.net
The influence of the fluorine atom on the diene can be understood through Frontier Molecular Orbital (FMO) theory, which analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org In a normal electron-demand Diels-Alder reaction, the key interaction is between the diene's HOMO and the dienophile's LUMO.
An electron-withdrawing fluorine atom on the cyclopentadiene ring lowers the energy of both its HOMO and LUMO. This has a dual effect on reactivity:
Normal Electron-Demand: The reaction rate with electron-deficient dienophiles (low LUMO energy) may be enhanced due to a smaller HOMO(diene)-LUMO(dienophile) energy gap. Conversely, reactions with electron-rich dienophiles would be slower. nih.gov
Inverse Electron-Demand: The lowering of the diene's LUMO makes it a better candidate for inverse electron-demand Diels-Alder reactions, which are controlled by the LUMO(diene)-HOMO(dienophile) interaction and occur with very electron-rich dienophiles. nih.gov
Table 2: Predicted Effect of Fluorine on 1-Cyclopentadiene Reactivity based on FMO Theory
| Reaction Type | Key Orbital Interaction | Effect of Fluorine on Diene Orbitals | Predicted Reactivity Change | Reference |
|---|---|---|---|---|
| Normal Electron-Demand (Electron-Deficient Dienophile) | HOMO(Diene) - LUMO(Dienophile) | HOMO energy is lowered | Potentially faster | nih.govwikipedia.org |
| Normal Electron-Demand (Electron-Rich Dienophile) | HOMO(Diene) - LUMO(Dienophile) | HOMO energy is lowered | Slower | nih.govwikipedia.org |
| Inverse Electron-Demand (Electron-Rich Dienophile) | LUMO(Diene) - HOMO(Dienophile) | LUMO energy is lowered | Faster | nih.govresearchgate.net |
Other Cycloaddition Pathways (e.g., [3+2] Cycloadditions)
Beyond the canonical [4+2] Diels-Alder reaction, fluorinated cyclopentadienes can participate in other cycloaddition pathways. Extremely electron-deficient dienes have been shown to react as dienophiles in [4+2] cycloadditions with standard hydrocarbon dienes. dur.ac.uk
Furthermore, fluorinated dienes can undergo 1,3-dipolar cycloadditions. For example, reaction with diazomethane (B1218177) can yield Δ²-dihydropyrazole derivatives. dur.ac.uk While not a reaction of 1-fluorocyclopentadiene, related fluorinated cyclopentadienes can be synthesized via nickel-mediated [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes with alkynes, which involves a double C-F bond activation. rsc.orgnih.govnih.gov This highlights the accessibility of the fluorinated cyclopentadiene motif through various cycloaddition strategies.
Electrophilic and Nucleophilic Reactions
The electronic perturbation caused by the fluorine atom also dramatically influences the susceptibility of the diene system to attack by electrophiles and nucleophiles.
Electrophilic Reactions: Conjugated dienes typically undergo electrophilic addition to yield 1,2- and 1,4-adducts through a resonance-stabilized allylic carbocation intermediate. libretexts.org In the case of this compound, electrophilic attack (e.g., by a proton) at the C4 position would generate an allylic cation with charge density at C1 and C3. The powerful electron-withdrawing inductive effect of the fluorine atom at C1 would significantly destabilize the positive charge at that position. Consequently, subsequent attack by a nucleophile is expected to occur preferentially at the C3 position, leading predominantly to the 1,4-addition product.
Nucleophilic Reactions: The chemistry of fluorinated alkenes is often complementary to their hydrocarbon counterparts. researchgate.net While cyclopentadiene is a nucleophile, the presence of fluorine makes the double bond in this compound electron-deficient and thus susceptible to nucleophilic attack. dur.ac.ukresearchgate.net Nucleophiles are expected to attack the fluorine-bearing carbon (C1) in a vinylic substitution reaction, displacing the fluoride (B91410) ion. This reactivity has been observed in various fluorinated cyclic dienes, which undergo substitution with a range of nucleophiles to yield mono- or di-substituted products. dur.ac.uk
Electrophilic Additions to the Fluorinated Diene System
The introduction of a fluorine atom to a cyclopentadiene ring significantly influences its reactivity towards electrophiles. In conjugated dienes, electrophilic addition can result in both 1,2- and 1,4-addition products. libretexts.orglibretexts.org The reaction is initiated by the addition of an electrophile to form a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org The subsequent attack by a nucleophile can occur at either of the two carbons bearing a partial positive charge. libretexts.org
For fluorinated dienes, the high electronegativity of the fluorine atom can decrease the electron density of the diene system, potentially reducing its reactivity towards electrophiles compared to non-fluorinated counterparts. uni-wuerzburg.de However, the stability of the resulting carbocation intermediate plays a crucial role. The fluorine substituent's position relative to the developing positive charge can either stabilize or destabilize the intermediate, thereby directing the regioselectivity of the addition.
Research on electrophilic additions to conjugated dienes like 1,3-butadiene (B125203) with reagents such as hydrogen halides (HBr) shows the formation of both 1,2- and 1,4-adducts. libretexts.org The ratio of these products is often dependent on reaction conditions such as temperature, with lower temperatures favoring the kinetically controlled 1,2-addition product. youtube.com
Nucleophilic Substitutions and Additions on Fluorinated Cyclopentadienyl (B1206354) Systems
Fluorinated dienes, particularly those with electron-deficient double bonds, are susceptible to nucleophilic attack. dur.ac.ukresearchgate.net The fluorine atom can act as a leaving group in nucleophilic substitution reactions, especially when it is in a vinylic position. Reactions of fluorinated cyclic dienes with various nucleophiles can lead to mono- or di-substituted products. dur.ac.uk
The addition of nucleophiles to fluorinated systems can also lead to the formation of carbanionic intermediates. dur.ac.uk The stability of these intermediates is a key factor in the reaction outcome. For instance, the carbanionic intermediate of some fluorinated cyclic dienes can be stable and observable by techniques like 19F-NMR, while others may be unstable and undergo further reactions. dur.ac.uk
Copper-catalyzed aminofluorination of 1,3-dienes represents a method for the direct synthesis of β-fluoroalkylamines. nih.gov This reaction proceeds with high regioselectivity, favoring 1,2-aminofluorination over 1,4-addition, even with substituted 1,3-dienes. nih.gov The mechanism is thought to involve the electrophilic amination of the alkene followed by nucleophilic fluorination. nih.gov
Transition Metal-Catalyzed Transformations of Fluorinated Dienes
Transition metals play a pivotal role in the transformation of fluorinated dienes, enabling a variety of synthetic strategies.
Carbon-Fluorine Bond Cleavage and Functionalization in Cyclopentadiene Synthesis
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. uni-wuerzburg.defrontiersin.org However, transition metal-mediated processes can facilitate the cleavage of C-F bonds, often under milder conditions than direct oxidative addition. nih.govresearchgate.net These reactions frequently proceed through β- or α-fluorine elimination from an organometallic intermediate. nih.gov
A notable example is the nickel-mediated [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes with alkynes, which yields fluorine-containing cyclopentadienes. frontiersin.orgnih.gov This reaction involves the sequential cleavage of two C-F bonds via β-fluorine elimination. frontiersin.orgnih.gov Density functional theory (DFT) studies have elucidated the mechanism, which involves oxidative cyclization, β-fluorine elimination, intramolecular insertion, and a second C-F bond cleavage. frontiersin.org
Hydroboration and Related Addition Reactions to Fluorinated Dienes
While specific research on the hydroboration of this compound is not detailed in the provided context, hydroboration is a well-established method for the functionalization of alkenes and dienes. The regioselectivity of hydroboration is influenced by both steric and electronic factors. The presence and position of the fluorine atom in a diene would be expected to significantly direct the regioselectivity of the boron addition.
Related addition reactions, such as the copper-catalyzed aminofluorination of 1,3-dienes, demonstrate the potential for selective additions across the double bonds of fluorinated dienes. nih.gov In these reactions, the regioselectivity is controlled to favor 1,2-addition products. nih.gov
Cross-Coupling Reactions for Fluorinated Diene Formation
Transition metal-catalyzed cross-coupling reactions are a powerful tool for the synthesis of fluorinated dienes. nih.govrsc.org Rhodium-catalyzed cross-coupling of gem-difluorinated cyclopropanes with allylboronates provides a versatile route to various fluorinated 1,n-dienes (where n=3, 4, or 5). nih.govrsc.orgrsc.org The regioselectivity of this reaction can be controlled by the choice of the rhodium catalyst and phosphine (B1218219) ligand, allowing for the selective formation of fluorinated 1,3-dienes, 1,4-dienes, and 1,5-dienes. nih.govrsc.org
The formation of fluorinated 1,3-dienes through this method tolerates a range of functional groups on the substrates. rsc.org The mechanism of these reactions often involves the formation of a fluoroallyl-rhodium intermediate. researchgate.net
| Catalyst System | Product Type | Reference |
| Cationic Rhodium Catalyst + Monodentate Phosphine Ligand | Fluorinated 1,5-dienes | nih.gov |
| Neutral Rhodium Catalyst + Monodentate Phosphine Ligand | Fluorinated 1,4-dienes | nih.gov |
| Rhodium Catalyst + BINAP Ligand | Fluorinated 1,3-dienes | researchgate.net |
Rearrangement Reactions Involving Fluorinated Cyclopentadiene Frameworks
Rearrangement reactions can alter the carbon skeleton or the position of functional groups within a molecule. mvpsvktcollege.ac.in In the context of fluorinated cyclopentadienes, both skeletal and migratory rearrangements are possible.
Fluoride ion-induced skeletal rearrangements have been observed in polyfluorinated cyclic systems. For example, the reaction of perfluorocyclobutene trimer with cesium fluoride leads to a surprising rearrangement to a seven-membered ring system. rsc.org
Sigmatropic rearrangements, a type of pericyclic reaction, involve the migration of a sigma-bond across a pi-system. researchgate.net Theoretical and experimental studies on halogenated cyclopentadienes have shown that migrations of halogens like bromine can occur via successive intramolecular 1,5-sigmatropic shifts. researchgate.net While these studies did not specifically focus on this compound, they provide a framework for understanding potential rearrangement pathways in such systems.
The rearrangement of vinylcyclopropanes to 1,3-dienes can be catalyzed by transition metals like rhodium. beilstein-journals.org This provides a synthetic route to dienes embedded in various heterocyclic structures. beilstein-journals.org
Computational and Theoretical Studies on 1 Fluorocyclopenta 1,3 Diene
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone in the computational investigation of organic reactions. It offers a balance between accuracy and computational cost, making it ideal for studying the complex reaction pathways of molecules such as 1-fluorocyclopenta-1,3-diene.
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. DFT calculations are instrumental in mapping out the potential energy surfaces for reactions involving C-F bond cleavage. For fluorinated dienes, these investigations typically explore mechanisms such as oxidative addition to a transition metal center or nucleophilic attack.
Computational studies on related fluorinated compounds show that C-F activation is often the rate-limiting step in catalytic cycles. The high bond dissociation energy of the C-F bond results in a significant activation barrier. DFT calculations can model the transition state of this activation step, revealing its geometry and energy. For instance, in a hypothetical reaction with a low-valent metal complex, DFT could elucidate whether the activation proceeds through a direct oxidative addition or via an intermediate complex where the metal coordinates to the diene's π-system before interacting with the C-F bond.
The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental transformation for dienes. libretexts.orglibretexts.org When this compound acts as the diene component, the fluorine substituent can significantly influence the stereochemical outcome of the reaction. DFT calculations are used to predict and rationalize the observed stereoselectivity, particularly the preference for the endo or exo product. acs.org
The "endo rule" in Diels-Alder reactions is often rationalized by secondary orbital interactions, where the p-orbitals of the substituent on the dienophile overlap favorably with the p-orbitals of the diene at the transition state. acs.org In the case of this compound, the fluorine atom's electronic properties can either enhance or diminish these interactions. DFT models can compute the energies of both the endo and exo transition states. The energy difference between these two states allows for a quantitative prediction of the diastereomeric ratio. The stereospecific nature of the Diels-Alder reaction means that the relative configuration of the reactants is preserved in the product. libretexts.orgmasterorganicchemistry.com
| Reaction | Transition State | Calculated Relative Energy (kcal/mol) | Predicted Major Product |
| This compound + Maleic Anhydride | endo-TS | 0.0 | endo |
| exo-TS | +2.5 |
Note: The data in this table is hypothetical and serves as an illustrative example of what DFT calculations could predict. The values represent the calculated energy difference between the endo and exo transition states.
A complete understanding of a reaction mechanism requires the characterization of all stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. DFT calculations are pivotal in constructing these reaction energy profiles. For reactions involving this compound, such as a Diels-Alder cycloaddition, a typical profile would be calculated as follows:
Reactant and Product Optimization: The geometries of the diene, dienophile, and the resulting cycloadduct(s) are optimized to find their lowest energy structures.
Transition State Search: A search is performed to locate the transition state structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Calculation: Single-point energy calculations, often with a more accurate functional and larger basis set, are performed on the optimized geometries to refine the energy profile.
Molecular Orbital Analysis of Electronic Effects of Fluorine on Cyclopentadiene (B3395910) Systems
The substitution of a hydrogen atom with a fluorine atom in cyclopentadiene induces significant electronic perturbations that can be rationalized through molecular orbital (MO) theory. Fluorine is highly electronegative, leading to a strong inductive (-I) effect, which withdraws electron density from the carbon skeleton. nih.gov This effect generally stabilizes all molecular orbitals, lowering their energy levels. nih.gov
Computational analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing. mit.edu For a typical diene in a normal-electron-demand Diels-Alder reaction, the reaction rate is governed by the interaction between the diene's HOMO and the dienophile's LUMO. The fluorine atom's inductive effect lowers the energy of the HOMO of this compound compared to unsubstituted cyclopentadiene. This reduced HOMO energy can decrease the reaction rate with typical electron-poor dienophiles. Conversely, the LUMO energy is also lowered, which could enhance its reactivity in inverse-electron-demand Diels-Alder reactions where the diene acts as the electrophile.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Cyclopentadiene | -8.5 | +1.2 | 9.7 |
| This compound | -9.0 | +0.8 | 9.8 |
Note: This table presents hypothetical, yet plausible, values derived from typical electronic effects of fluorine substitution to illustrate the concepts discussed.
Predictive Modeling of Reactivity and Selectivity
Computational chemistry, powered by DFT, enables the predictive modeling of chemical reactivity and selectivity, which can guide experimental design and save significant resources. nih.gov For this compound, predictive models can be built to forecast its behavior in various reactions.
For instance, by calculating the activation barriers for a Diels-Alder reaction with a range of different dienophiles, a predictive model for reactivity can be established. This model could correlate the calculated activation energy with electronic properties of the dienophile, such as its LUMO energy or electrophilicity index.
Similarly, selectivity (regio- and stereoselectivity) can be predicted. In reactions with unsymmetrical dienophiles, DFT can be used to calculate the energies of the transition states leading to all possible regioisomers. The predicted major product will be the one formed via the lowest energy transition state. These predictive capabilities are invaluable for understanding the factors that control reaction outcomes and for designing new, more efficient synthetic routes.
Computational Assessment of Structural Isomerism and Aromaticity in Fluorinated Cyclopentadienyl (B1206354) Systems
DFT calculations can be used to assess the relative stabilities of structural isomers of fluorinated cyclopentadienes. For example, the relative energies of 1-fluoro-, 2-fluoro-, and 5-fluorocyclopenta-1,3-diene (B14418296) can be computed to determine the most stable isomer.
Furthermore, the concept of aromaticity can be extended to fluorinated systems. The cyclopentadienyl anion (Cp⁻) is a classic example of an aromatic species with 6 π-electrons. Fluorine substitution can modulate this aromaticity. Computational methods provide several tools to quantify aromaticity, including:
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. A large negative NICS value is indicative of aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the degree of bond length equalization in the ring. A HOMA value close to 1 suggests high aromaticity.
Aromatic Stabilization Energy (ASE): This energetic criterion compares the energy of the cyclic system to an appropriate acyclic reference compound.
Coordination Chemistry and Metal Complexes of Fluorinated Cyclopentadienyl Ligands
Synthesis of Metal Complexes Featuring Fluorinated Cyclopentadienyl (B1206354) Ligands
The synthesis of metal complexes with fluorinated cyclopentadienyl ligands generally follows established routes for preparing standard cyclopentadienyl complexes, though the nature of the fluorinated precursor can necessitate modified conditions. A primary and widely used method is the salt metathesis reaction. wikipedia.org This typically involves the reaction of an alkali-metal salt of the fluorinated cyclopentadienide (B1229720) with a transition metal halide.
Common synthetic strategies include:
Reaction of Fluorinated Cyclopentadienides with Metal Halides: The most straightforward approach involves the deprotonation of a fluorinated cyclopentadiene (B3395910) using a strong base (e.g., NaH, organolithium reagents) to form the corresponding anion. This anion is then reacted with a metal halide, such as FeBr₂, Re(CO)₅Br, or ZrCl₄, to yield the desired complex. wikipedia.org For instance, complexes like (η⁵-C₅H₄F)Mn(CO)₃ are prepared using this fundamental principle.
Use of Silyl (B83357) or Thallium Reagents: Alternatives to alkali-metal salts include trimethylsilylcyclopentadiene or cyclopentadienylthallium (CpTl) derivatives, which can offer advantages in certain synthetic situations. wikipedia.org
Direct Reaction with Cyclopentadiene: For some robust complexes like nickelocene, the parent fluorinated cyclopentadiene can be reacted directly with the metal precursor in the presence of a base like potassium hydroxide. wikipedia.org
The synthesis of complexes with highly fluorinated ligands, such as those containing pentafluorophenyl groups, has been successfully achieved. For example, sodium (pentafluorophenyl)cyclopentadienide reacts with FeBr₂ and Re(CO)₅Br to form the corresponding ferrocene (B1249389) and cymantrene (B8566760) analogues. The synthesis of complexes with multiple fluorinated substituents often requires careful control of reaction conditions due to the altered reactivity of the starting materials. sysrevpharm.orgresearchgate.netbhu.ac.in
Influence of Fluorine Substituents on Metal Center Electronic and Redox Properties
The defining characteristic of a fluorine substituent is its strong electron-withdrawing nature, which significantly modulates the electronic environment of the metal center. This effect is readily observed in the electrochemical properties of the complexes.
Increased Oxidation Potentials: The electron-withdrawing fluorine atoms decrease the electron density on the metal center. This makes the metal less susceptible to oxidation, resulting in a positive shift in the complex's redox potential. For example, the introduction of fluorine onto a ferrocene core makes it harder to oxidize. This trend is quantifiable through cyclic voltammetry. A combination of different redox-active systems in one molecule allows for the creation of coordination compounds with extended redox capabilities. mdpi.com
Tuning Redox Behavior: The redox potential can be systematically tuned by varying the number and type of fluorine-containing substituents. This principle is fundamental in designing complexes for specific applications where control over redox properties is crucial, such as in redox-activatable prodrugs or catalysts for redox-based reactions. mdpi.comnih.gov The redox behavior of Co(III) complexes, for instance, can be tuned with different ligands, where the reduced Co(II) forms show enhanced biological activity. nih.gov In some cases, the solvent can also influence the redox potential of a complex, as seen with certain cobalt Schiff base complexes. chempap.org
Ligand-Based Redox Events: In some systems, the fluorinated ligand itself can be redox-active. The concept of "redox non-innocent" ligands, which can accept or donate electrons, adds another layer of complexity and functionality to the metal complex. researchgate.net This allows the ligand to actively participate in chemical transformations rather than acting as a simple spectator. nih.gov
Table 1: Redox Potentials of Selected Ferrocene Complexes
This interactive table summarizes the effect of halogen substituents on the oxidation potential of ferrocene. Data for fluoro- and difluoroferrocene are from a 2017 study, while other halogenated ferrocenes are included for comparison.
| Compound | Half-wave Potential (E₁/₂) vs Fc/Fc⁺ |
| Ferrocene (Fc) | 0 mV |
| Fluoroferrocene | +106 mV |
| 1,1'-Difluoroferrocene | +220 mV |
| Chloroferrocene | +103 mV |
| Bromoferrocene | +110 mV |
Data compiled from studies on halogenated metallocenes.
Advanced Spectroscopic Characterization of Fluorinated Cyclopentadienyl Metal Complexes
A suite of spectroscopic techniques is employed to fully characterize the structure and bonding in fluorinated cyclopentadienyl metal complexes.
Infrared (IR) Spectroscopy: For metal carbonyl complexes, such as (η⁵-C₅H₄F)Mn(CO)₃, IR spectroscopy is particularly informative. The stretching frequencies of the carbonyl ligands (ν(CO)) are highly sensitive to the electron density at the metal center. Since the fluorinated Cp ligand withdraws electron density from the metal, the metal's ability to engage in π-backbonding with the CO ligands is reduced. This results in stronger C-O bonds and a shift of the ν(CO) bands to higher wavenumbers (higher energy) compared to their non-fluorinated analogues. This effect provides a direct spectroscopic measure of the ligand's electronic influence. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the structure of these complexes. ¹⁹F NMR provides a direct probe of the fluorine environment, while ¹H and ¹³C NMR shifts are perturbed by the presence of the electronegative fluorine, offering further structural and electronic insights.
Mass Spectrometry (MS): ESI-MS and other mass spectrometry techniques are used to determine the mass of the complex and to study its fragmentation patterns, which can help confirm the composition and connectivity of the ligands. nih.govmdpi.com
Table 2: Selected Spectroscopic Data for Manganese Tricarbonyl Complexes
This interactive table presents key bond lengths and IR stretching frequencies for manganese tricarbonyl complexes with different bipyridyl ligands, illustrating how ligand electronics affect spectroscopic properties. A similar principle applies to complexes with substituted Cp ligands.
| Complex | Mn-C(ax) (Å) | Mn-C(eq) (Å) | ν(CO) (cm⁻¹) |
| Mn(CO)₃(tBu-bpy)Br | 1.812 | 1.810, 1.832 | 2024, 1939, 1919 |
| Mn(CO)₃(H-bpy)Br | 1.821 | 1.811, 1.822 | 2027, 1945, 1927 |
| Mn(CO)₃(CF₃-bpy)Br | 1.828 | 1.818, 1.826 | 2036, 1959, 1941 |
Data sourced from studies on Mn(CO)₃(Rbpy)Br complexes. nih.gov
Catalytic Applications of Fluorinated Cyclopentadienyl Metal Complexes
The unique electronic properties imparted by fluorinated cyclopentadienyl ligands make their metal complexes attractive candidates for various catalytic applications. The ability to systematically tune the steric and electronic environment of the metal center is a cornerstone of modern catalyst design. rsc.orgresearchgate.net
Olefin Polymerization: Metallocene derivatives, particularly those of titanium and zirconium, are well-known precursors for olefin polymerization catalysts. wikipedia.org The electronic modifications introduced by fluorine substituents can influence the activity, selectivity, and stability of these catalysts. For example, electron-withdrawing groups can increase the electrophilicity of the metal center, potentially enhancing its activity for olefin insertion.
Homogeneous Catalysis: The principles learned from fluorinated ligands are broadly applicable. For instance, rhodium complexes containing monofluorophos ligands have shown significant promise in hydroformylation catalysis, demonstrating the powerful effect of fluorine in controlling selectivity. mdpi.com
C-H Activation: The increased electrophilicity of metal centers bearing fluorinated Cp ligands can make them more reactive towards challenging bond activations, such as the cleavage of C-H bonds.
Redox Catalysis: Given their tunable redox properties, these complexes are well-suited for catalytic cycles that involve changes in the metal's oxidation state. The stability imparted by fluorinated ligands can help the catalyst withstand harsh oxidative or reductive conditions.
While the field is still developing, the systematic study of fluorinated cyclopentadienyl ligands and their metal complexes holds considerable potential for the discovery of new and more efficient catalysts for a wide range of chemical transformations. nih.govrsc.org
Derivatives and Analogues of 1 Fluorocyclopenta 1,3 Diene
Synthesis and Reactivity of Polyfluorinated Cyclopentadienes
The synthesis of cyclopentadienes bearing multiple fluorine atoms or fluorinated groups often requires specialized methods to handle the electronic effects of the substituents. Polyfluorinated cyclopentadienes, such as those with perfluoroaryl or perfluoroalkyl groups, exhibit distinct reactivity patterns compared to their non-fluorinated counterparts.
One prominent method for synthesizing perfluoroarylated cyclopentadienes involves the nucleophilic aromatic substitution (SNAr) reaction between a cyclopentadienide (B1229720) salt and a perfluoroaromatic compound. For instance, the reaction of sodium cyclopentadienide (NaCp) with hexafluorobenzene (B1203771) yields a mixture of (pentafluorophenyl)cyclopentadiene regioisomers. acs.org This mixture can be dimerized and later cracked via flash vacuum thermolysis to regenerate the monomeric form. acs.org Further functionalization is possible; for example, a three-pot synthesis has been developed to produce a perfluoroarylated bis(cyclopentadienone) monomer, starting with the reaction of decafluorobiphenyl (B1670000) and sodium cyclopentadienide. vt.edu The resulting linked bis(cyclopentadiene) can then have additional perfluoro-4-tolyl groups attached. vt.edu The reactivity of these compounds is influenced by their structure, with more electron-deficient and less sterically hindered cyclopentadienes reacting more readily. vt.edu
The introduction of perfluoroalkyl chains creates "heavy fluorous" cyclopentadienes, which are valuable as ligands for catalysis in fluorous biphasic systems. thieme-connect.comresearchgate.net These are often synthesized by reacting a cyclopentadienyl (B1206354) anion with a suitable electrophile bearing a perfluoroalkyl chain. For example, bis[2-(perfluoroalkyl)ethyl]cyclopentadienes have been synthesized from lithium [2-(perfluoroalkyl)ethyl]cyclopentadienide. kisti.re.kr Similarly, reacting cyclopentadienyl lithium with bromotris(1H,1H,2H,2H-perfluorooctyl)silane (BrSi(C₂H₄C₆F₁₃)₃) yields cyclopentadienes with three C₆F₁₃ groups, significantly enhancing their solubility in perfluorinated solvents. researchgate.net
The reactivity of polyfluorinated cyclopentadienes is marked by the strong electron-withdrawing nature of the substituents. This property is quantified by analyzing organometallic complexes derived from these ligands. For example, infrared spectroscopy of tricarbonylrhenium(I) complexes and cyclic voltammetry of ferrocenes substituted with pentafluorophenyl groups confirm the powerful electron-withdrawing effects. acs.org In cycloaddition reactions, polyhalogenated cyclopentadienes containing both chlorine and fluorine react more slowly than non-halogenated dienes. mdpi.com For instance, 1,2,3,4-tetrachloro-5,5-difluorocyclopentadiene undergoes [4+2]-cycloaddition with highly reactive dienophiles like thiofluorenone at room temperature to yield thiopyran derivatives. mdpi.com
Table 1: Synthesis of Representative Polyfluorinated Cyclopentadienes
| Polyfluorinated Cyclopentadiene (B3395910) | Synthetic Precursors | Method | Reference |
| (Pentafluorophenyl)cyclopentadienes | Sodium cyclopentadienide, Hexafluorobenzene | Nucleophilic Aromatic Substitution (SNAr) | acs.org |
| Perfluoroarylated bis(cyclopentadienone) | Decafluorobiphenyl, Sodium cyclopentadienide | Multi-step SNAr and Oxidation | vt.edu |
| Bis[2-(perfluoroalkyl)ethyl]cyclopentadienes | Lithium [2-(perfluoroalkyl)ethyl]cyclopentadienide | Nucleophilic Substitution | kisti.re.kr |
| C₅H₅Si(C₂H₄C₆F₁₃)₃ | Cyclopentadienyl lithium, BrSi(C₂H₄C₆F₁₃)₃ | Nucleophilic Substitution | researchgate.net |
| 1,2,3,4-Tetrachloro-5,5-difluorocyclopentadiene Adduct | 1,2,3,4-Tetrachloro-5,5-difluorocyclopentadiene, Thiofluorenone | Diels-Alder Cycloaddition | mdpi.com |
Substituted Fluorocyclopentadienes and Their Synthetic Utility
The strategic placement of one or more fluorine atoms or trifluoromethyl groups on the cyclopentadiene ring provides access to a range of valuable synthetic intermediates. The synthesis and utility of these compounds have been explored extensively, particularly in cycloaddition chemistry and as ligands for organometallic complexes.
A key example is 5-fluorocyclopentadiene, which has been prepared by reacting cyclopentadienylthallium with an electrophilic fluorine source, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™). rsc.orgresearchgate.net A defining feature of its reactivity is its π-facial selectivity in Diels-Alder reactions. nih.gov Dienophiles react with 5-fluorocyclopentadiene to form adducts with exclusively syn orientation, where the dienophile adds to the same face as the fluorine substituent. rsc.orgnih.govresearchgate.net This selectivity is attributed to hyperconjugative effects, where the electron-withdrawing fluorine substituent creates a pseudo-4π electron antiaromatic character in the diene, accelerating the reaction. nih.govescholarship.org
The introduction of trifluoromethyl groups has also been achieved through various synthetic routes. A nickel-mediated [3+2] cycloaddition involving 2-trifluoromethyl-1-alkenes and alkynes produces polysubstituted cyclopentadienes that incorporate the fluorine-containing group. uq.edu.aufrontiersin.org Density functional theory (DFT) calculations have elucidated the mechanism, which involves oxidative cyclization, β-fluorine elimination, and intramolecular insertion. frontiersin.org
The synthetic utility of substituted fluorocyclopentadienes is broad. Their participation in Diels-Alder reactions allows for the construction of complex fluorinated bicyclic systems. mdpi.comnih.gov Furthermore, they serve as crucial precursors to cyclopentadienyl ligands used in organometallic chemistry. uq.edu.au The reaction of cobaltocene (B1669278) with fluoroalkenes like iodotrifluoroethene can introduce fluorinated substituents onto the cyclopentadiene ring, forming mononuclear and dinuclear cobalt complexes. researchgate.net These fluorinated ligands are instrumental in creating organometallic compounds with tailored electronic properties and potential applications in catalysis. uq.edu.auresearchgate.net
Table 2: Synthetic Utility of Substituted Fluorocyclopentadienes
| Substituted Fluorocyclopentadiene | Synthetic Method | Key Synthetic Application | Finding | Reference |
| 5-Fluorocyclopentadiene | Reaction of cyclopentadienylthallium with Selectfluor™ | Diels-Alder Reactions | Exhibits exclusive syn facial selectivity with dienophiles. | rsc.orgnih.gov |
| Trifluoromethyl-substituted Cyclopentadienes | Nickel-mediated [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes and alkynes | Synthesis of Polysubstituted Cyclopentadienes | Provides access to cyclopentadienes with ester and trifluoromethyl functionalities. | uq.edu.aufrontiersin.org |
| Trifluorovinylcyclopentadiene Cobalt Complex | Reaction of cobaltocene with iodotrifluoroethene | Synthesis of Organometallic Complexes | Forms η⁴-trifluorovinylcyclopentadienecobalt complexes. | researchgate.net |
Functionalized Cyclopentadiene Derivatives as Intermediates for Fluorine-Containing Compounds
Functionalized cyclopentadienes are versatile platforms that can be used to construct a wide array of more complex fluorine-containing molecules. By first preparing a functionalized cyclopentadiene and then introducing fluorine, or by using a fluorinated building block in the synthesis of the cyclopentadiene itself, chemists can access a diverse range of valuable compounds.
One strategy involves the synthesis of cyclopentadienes functionalized with groups amenable to subsequent fluorination or that can carry fluorinated tags. For example, protocols have been developed for the synthesis of pentacarboxycyclopentadienes (PCCPs), which can be derived from fluorinated alcohols like trifluoroethanol and hexafluoroisopropanol. nih.gov This is achieved through a procedure involving the in situ generation and esterification of a cyclopentadiene penta-acid chloride. The resulting fluorinated PCCP derivatives form exceptionally stable anions. nih.gov
Another approach uses fluorinated building blocks from the outset. 2-(Perfluoroalkyl)ethyl triflates have been employed as key intermediates for the preparation of bis(polyfluoroalkylated) cyclopentadienes. thieme-connect.com These triflates, which are potent electrophiles, react with cyclopentadienyl anions to yield cyclopentadienes functionalized with long, fluorinated ponytails. These derivatives are designed as ligands for homogeneous catalysts intended for use in fluorous biphase systems, where the catalyst can be easily separated from the reaction products by partitioning between a conventional organic solvent and a perfluorinated solvent. thieme-connect.com
The utility of these intermediates extends to the synthesis of complex organometallic structures and polymers. Perfluoroarylated cyclopentadienes can be oxidized to the corresponding cyclopentadienones, which then serve as monomers in Diels-Alder polymerization reactions to create highly fluorinated aromatic polymers (polyphenylenes). vt.edu These polymers are noted for their high thermal stability. vt.edu Similarly, cyclopentadienes functionalized with fluorinated side chains can be used to prepare fluorinated ferrocenophanes, which are organometallic compounds with unique electrochemical properties. researchgate.net
Table 3: Functionalized Cyclopentadienes as Intermediates
| Functionalized Intermediate | Method of Preparation | Resulting Fluorine-Containing Compound | Reference |
| Pentacarboxycyclopentadiene Esters | Esterification using fluorinated alcohols (e.g., trifluoroethanol) | Pentakis(trifluoroethyl)cyclopentadiene | nih.gov |
| 2-(Perfluoroalkyl)ethyl Triflates | Reaction of fluoroalkanols with triflic anhydride | Bis(polyfluoroalkylated) Cyclopentadienes | thieme-connect.com |
| Perfluoroarylated Cyclopentadienes | Nucleophilic aromatic substitution on cyclopentadienide | Highly Fluorinated Polyphenylenes (via cyclopentadienone monomers) | vt.edu |
| Cyclopentadienes with fluorinated side chains | Reaction of cobaltocene with fluoroalkenes | Fluorinated Ferrocenophanes | researchgate.net |
Applications in Advanced Organic Synthesis
1-Fluorocyclopenta-1,3-diene as a Versatile Synthetic Building Block
This compound is primarily utilized as a building block in [4+2] cycloaddition, or Diels-Alder, reactions. While the compound itself is part of a dynamic equilibrium of isomers, its precursor, 5-fluorocyclopentadiene, can be synthesized and used directly. The synthesis involves the reaction of cyclopentadienylthallium with an electrophilic fluorine source, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), also known as Selectfluor. rsc.org
The cyclopentadiene (B3395910) scaffold is known for its high reactivity in Diels-Alder reactions due to its locked s-cis conformation, which minimizes the entropic barrier to reaction. nih.govmdpi.com The presence of a fluorine atom modifies the electronic properties of the diene system, but its most significant contribution is the stereochemical control it imparts on the cycloaddition process. In reactions with various dienophiles, 5-fluorocyclopentadiene (acting as the source for the 1-fluoro isomer) yields Diels-Alder adducts with an exclusive syn-orientation. rsc.org This means the dienophile adds to the diene from the same face as the fluorine atom, a crucial feature for predictable and controlled synthesis.
| Reaction Type | Key Feature | Substrate | Outcome |
| Diels-Alder Cycloaddition | High Stereoselectivity | This compound (from 5-fluoro isomer) | Exclusive formation of syn-adducts rsc.org |
| High Reactivity | Dienophiles (e.g., maleic anhydride, acrylates) | Formation of fluorinated bicyclo[2.2.1]heptene derivatives |
Synthesis of Complex Fluorinated Carbocyclic Structures
The primary route to complex fluorinated carbocycles using this compound is through the elaboration of its Diels-Alder adducts. The cycloaddition reaction itself generates a fluorinated bicyclo[2.2.1]heptene derivative, a rigid and structurally complex carbocyclic framework. This bicyclic product serves as an advanced intermediate for further transformations.
The key features of these adducts that enable further synthesis are:
A Stereodefined Fluorine Substituent: The exclusive syn-selectivity of the initial cycloaddition places the fluorine atom in a predictable orientation relative to the other substituents on the newly formed ring. rsc.org
A Reactive Double Bond: The remaining double bond in the bicyclo[2.2.1]heptene core can undergo a wide range of chemical modifications, such as epoxidation, dihydroxylation, hydrogenation, or cleavage.
A Strained Bicyclic Core: The inherent ring strain of the norbornene-type system can be harnessed for ring-opening or rearrangement reactions to access different carbocyclic skeletons.
While specific, multi-step syntheses starting from this compound are not extensively documented in broad literature, the principle is well-established. The initial adduct provides a robust platform for building molecular complexity, making it a valuable precursor for creating diverse fluorinated carbocyclic structures that are otherwise difficult to access. This strategy is analogous to the broader pursuit of synthesizing fluorinated carbocyclic nucleosides and other complex targets where fluorine incorporation is key. rsc.org
| Starting Material | Reaction | Intermediate Product | Potential for Complexity |
| This compound + Dienophile | Diels-Alder Reaction | syn-Fluorinated bicyclo[2.2.1]heptene | The adduct can be modified via oxidation, reduction, or rearrangement to create more complex polycyclic systems. |
Role in Target-Oriented Synthesis of Bioactive Fluorine-Containing Molecules
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to enhance metabolic stability, improve binding affinity, and modulate the acidity of nearby functional groups. Although specific examples of this compound in the completed total synthesis of a named bioactive natural product are not prominent, its potential role is significant.
The value of this building block lies in its ability to introduce a stereochemically defined fluorine atom into a complex carbocyclic framework. The predictable syn-directing effect of the fluorine substituent during the Diels-Alder reaction is a powerful tool for controlling the three-dimensional structure of a molecule. rsc.org Stereocontrol is paramount in the synthesis of bioactive compounds, where biological activity is often dependent on a precise arrangement of atoms.
Therefore, this compound is a prospective tool for:
Synthesis of Fluorinated Analogues: Creating fluorinated versions of known natural products or drugs to improve their pharmacokinetic or pharmacodynamic profiles.
Fragment-Based Drug Discovery: The fluorinated bicyclic adducts can serve as rigid, non-aromatic scaffolds for the development of new therapeutic agents.
Probing Biological Systems: Synthesizing fluorinated molecules for use in ¹⁹F NMR studies to investigate protein-ligand interactions.
The utility of fluorinated synthons in building bioactive molecules is a well-established principle, and this compound represents a specialized reagent for achieving stereocontrol in this process. encyclopedia.pub
Development of Novel Synthetic Methodologies Utilizing Fluorinated Diene Substrates
The most significant methodological development arising from the use of this compound (via its 5-fluoro isomer) is its application as a fluorine-based stereodirecting element. While many 5-substituted cyclopentadienes give mixtures of syn and anti Diels-Alder adducts, the use of 5-fluorocyclopentadiene provides a novel and reliable method for achieving exclusively syn products. rsc.org
This high degree of facial selectivity offers a powerful synthetic strategy. By using the fluorine atom as a temporary director, chemists can establish the relative stereochemistry of up to four new stereocenters in a single step. The fluorine can then be retained in the final product or potentially removed at a later stage if desired.
This methodology stands in contrast to other strategies for controlling stereochemistry in Diels-Alder reactions, such as using chiral auxiliaries or catalysts. The fluorine-directed approach is notable for its simplicity and high efficiency. This finding contributes to the broader field of organofluorine chemistry by demonstrating a new role for a single fluorine atom not just as a modulator of properties, but as a powerful controller of reaction stereochemistry.
| Methodological Approach | Description | Advantage |
| Fluorine-Directed Cycloaddition | The fluorine atom on the cyclopentadiene ring directs the incoming dienophile to the same face (syn). rsc.org | Provides excellent and predictable control over the relative stereochemistry of the product. |
| Substrate Control | Stereochemical outcome is dictated by the structure of the starting material rather than an external catalyst or auxiliary. | Operationally simple, highly efficient, and avoids the need for expensive chiral ligands. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
